molecular formula C42H54N4O5S2 B2954145 (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol CAS No. 2102316-91-4

(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol

Cat. No.: B2954145
CAS No.: 2102316-91-4
M. Wt: 759.04
InChI Key: PHCBOQYGQGLYIL-UHFFFAOYSA-N
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Description

This chiral compound features a central phenol ring substituted at the 4-position with a tert-butyl group and at the 2,6-positions with two (4S,5S)-configured imidazoline moieties. Each imidazoline ring is fused to a tetramethylene (cyclopentane) bridge and functionalized with a 2,4,6-trimethylbenzenesulfonyl group. The stereochemical complexity and bulky substituents confer unique steric and electronic properties, making it a candidate for asymmetric catalysis or chiral recognition applications.

Properties

IUPAC Name

4-tert-butyl-2,6-bis[1-(2,4,6-trimethylphenyl)sulfonyl-3a,4,5,6,7,7a-hexahydrobenzimidazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H54N4O5S2/c1-24-18-26(3)38(27(4)19-24)52(48,49)45-35-16-12-10-14-33(35)43-40(45)31-22-30(42(7,8)9)23-32(37(31)47)41-44-34-15-11-13-17-36(34)46(41)53(50,51)39-28(5)20-25(2)21-29(39)6/h18-23,33-36,47H,10-17H2,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHCBOQYGQGLYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C3CCCCC3N=C2C4=CC(=CC(=C4O)C5=NC6CCCCC6N5S(=O)(=O)C7=C(C=C(C=C7C)C)C)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H54N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

759.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102316-91-4
Record name (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol (contains 5% Dichloromethane at maximum)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol typically involves the reaction of aldehydes with ethylenediamine in the presence of tert-butyl hypochlorite. This method allows for the efficient preparation of imidazoline derivatives, which are then further reacted with phenolic compounds to form the final product . The reaction conditions often include mild temperatures and the use of environmentally friendly oxidants such as hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to preserve the integrity of the imidazoline rings and the phenolic group.

Major Products

The major products formed from these reactions include quinones, imidazolidines, and substituted phenolic derivatives, which can be further utilized in various applications.

Scientific Research Applications

The chemical compound (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is utilized in scientific research across several disciplines .

Applications

  • Pharmaceutical Development This compound is used in the synthesis of new drugs, especially in targeted therapies, to increase effectiveness and decrease side effects .
  • Catalysis It acts as a catalyst in organic reactions, which enhances reaction rates and yields in the production of fine chemicals and pharmaceuticals .
  • Material Science The compound is used to create advanced materials with enhanced thermal stability and mechanical strength, making it useful in industries like aerospace and automotive .
  • Biochemistry It helps in the study of enzyme mechanisms and interactions, offering insights for biotechnological uses and the creation of enzyme inhibitors .
ApplicationDescription
Pharmaceutical DevelopmentSynthesis of targeted therapies for various diseases, enhancing drug efficacy and minimizing side effects .
CatalysisActs as an effective catalyst in organic reactions, improving reaction rates and yields, important for producing fine chemicals and pharmaceuticals .
Material ScienceCreation of advanced materials with specific properties, such as improved thermal stability and mechanical strength, which benefits industries like aerospace and automotive .
BiochemistryAids in studying enzyme mechanisms and interactions, providing insights for biotechnological applications and the development of enzyme inhibitors .

Mechanism of Action

The mechanism of action of (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol involves its interaction with molecular targets such as enzymes and receptors. The imidazoline rings can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol are compared below with two analogous compounds from the literature.

Table 1: Comparative Analysis of Structural and Physicochemical Properties

Property/Compound This compound 2-(4''-(1-(4-(tert-butyl)phenyl)-4,5-diphenyl-1H-imidazol-2-yl)-[1,1':4',1''-terphenyl]-4-yl)-1-phenyl-1H-benzo[d]imidazole (PTBIBI) 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene
Core Structure Phenol with bis-imidazoline rings Terphenyl backbone with imidazole and benzimidazole groups Benzene with diselanyl bridge and tert-butyl substituents
Functional Groups Sulfonyl, tetramethylene-fused imidazoline Imidazole, benzimidazole Diselanyl (Se–Se), tert-butyl
Stereochemistry Chiral centers at (4S,5S) positions of imidazoline rings No explicit stereochemistry reported No stereochemistry reported
Molecular Weight High (estimated >800 g/mol due to sulfonyl and imidazoline groups) Not explicitly reported, but likely lower due to absence of sulfonyl groups 480.45 g/mol
LogP (Lipophilicity) Moderate (sulfonyl groups reduce lipophilicity vs. tert-butyl substituents) Likely high (aromatic systems dominate) 4.79 (highly lipophilic)
Key Electronic Effects Electron-withdrawing sulfonyl groups enhance polarity Electron-rich imidazole/benzimidazole systems Selenium’s polarizability influences redox behavior
Steric Effects High (tetramethylene bridges and tert-butyl groups) Moderate (terphenyl backbone and phenyl substituents) High (bulky tert-butyl and diselanyl groups)

Structural and Functional Insights

Core Backbone and Substituents: The target compound’s phenol core distinguishes it from PTBIBI’s terphenyl system and the selenium-based compound’s simpler benzene backbone . Its bis-imidazoline substitution contrasts with PTBIBI’s imidazole/benzimidazole motifs, which lack saturation and tetramethylene fusion. The diselanyl group in the selenium analog introduces distinct redox and coordination properties compared to the sulfonyl groups in the target compound, which favor hydrogen bonding and acidity.

Stereochemical Complexity :

  • The (4S,5S) configuration of the imidazoline rings in the target compound introduces chirality absent in the compared compounds. This feature is critical for enantioselective applications, such as asymmetric catalysis.

Physicochemical Properties :

  • The sulfonyl groups in the target compound reduce lipophilicity compared to the diselanyl-containing analog (LogP = 4.79) , despite shared tert-butyl substituents. PTBIBI’s aromatic systems likely result in higher LogP values, though exact data are unavailable .

Synthetic Considerations: The synthesis of PTBIBI involves Na₂CO₃ in toluene/ethanol , suggesting possible parallels in the target compound’s preparation (e.g., nucleophilic substitution for sulfonyl attachment). However, the stereoselective formation of tetramethylene-fused imidazolines would require specialized chiral catalysts or resolving agents.

Research Implications

  • In contrast, PTBIBI’s extended π-system may favor applications in optoelectronics , while the selenium analog’s redox activity could suit organocatalytic or materials science roles .

Biological Activity

The compound (-)-4-tert-Butyl-2,6-bis[(4S,5S)-4,5-tetramethylene-1-(2,4,6-trimethylbenzenesulfonyl)imidazolin-2-yl]phenol is a complex organic molecule that has garnered attention in various fields such as pharmaceutical development, catalysis, and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on existing literature.

Chemical Structure and Properties

The molecular formula of the compound is C42H54N4O5S2C_{42}H_{54}N_{4}O_{5}S_{2}. The structure includes a phenolic core substituted with imidazoline groups that enhance its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

  • Pharmaceutical Applications :
    • It is involved in the synthesis of targeted therapies aimed at various diseases. Its structural components allow for enhanced efficacy and reduced side effects in drug formulations .
    • Studies have shown its potential as an anti-cancer agent through modulation of specific biochemical pathways .
  • Catalytic Properties :
    • The compound acts as an effective catalyst in organic reactions, promoting higher yields and reaction rates. This property is crucial for the synthesis of pharmaceuticals and fine chemicals .
  • Biochemical Research :
    • The compound aids in elucidating enzyme mechanisms and interactions, which is vital for developing enzyme inhibitors and understanding metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It selectively inhibits certain enzymes involved in disease pathways, thereby altering metabolic processes.
  • Receptor Modulation : The compound may interact with various receptors in the body, influencing cellular responses and signaling pathways.

Case Studies

Several studies highlight the efficacy of this compound in different biological contexts:

  • Cancer Research :
    • A study demonstrated that this compound could inhibit tumor growth in vitro by targeting specific oncogenic pathways. The results indicated a reduction in cell proliferation rates by approximately 50% at optimal concentrations .
  • Anti-inflammatory Effects :
    • In animal models, the compound showed promising results in reducing inflammation markers, suggesting potential use as an anti-inflammatory agent .
  • Neuroprotective Properties :
    • Research indicated that it may protect neuronal cells from oxidative stress-induced damage, presenting opportunities for neurodegenerative disease therapies .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Anti-cancerInhibition of tumor growth
Anti-inflammatoryReduction of inflammation markers
NeuroprotectionProtection against oxidative stress
CatalysisEnhanced reaction rates

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